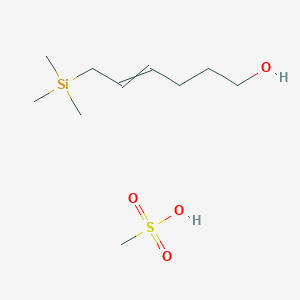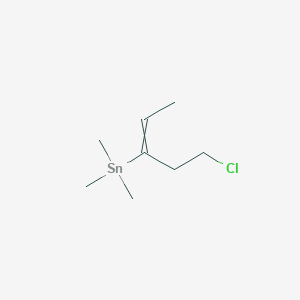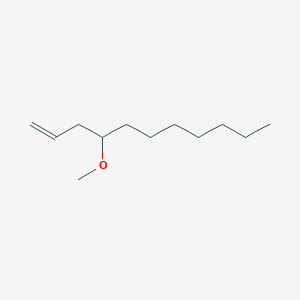
2-Benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine is a complex polymeric compound. This compound is known for its unique chemical structure and properties, which make it valuable in various industrial and scientific applications. The polymer is formed through the reaction of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione with 3-(triethoxysilyl)-1-propanamine, resulting in a material with enhanced stability and functionality .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the polymerization of 1,3-isobenzofurandione, 1,3-butanediol, 1,2-ethanediol, and 2,5-furandione. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the polymerization process. The final step involves the reaction of the polymer with 3-(triethoxysilyl)-1-propanamine, which introduces silane groups into the polymer structure .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and the properties of the polymer .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine undergoes various chemical reactions, including:
Oxidation: The polymer can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s functional groups, altering its properties.
Substitution: The polymer can participate in substitution reactions, where specific functional groups are replaced by others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized polymers with enhanced stability, while reduction reactions can yield reduced polymers with modified properties .
Applications De Recherche Scientifique
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine has a wide range of scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of advanced materials and as a reagent in various chemical reactions.
Biology: It is employed in the development of biocompatible materials for medical applications, such as drug delivery systems and tissue engineering scaffolds.
Medicine: The polymer’s unique properties make it suitable for use in medical devices and implants.
Industry: It is used in the production of coatings, adhesives, and sealants, where its stability and functionality are highly valued
Mécanisme D'action
The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The silane groups introduced during the synthesis process enhance the polymer’s reactivity and stability. The compound can form strong bonds with other materials, making it useful in applications requiring durable and stable materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione: This compound is similar but lacks the silane groups introduced by 3-(triethoxysilyl)-1-propanamine.
1,2-Ethanediol, polymer with 1,3-butanediol, 2,5-furandione and 1,3-isobenzofurandione: Another similar compound with a different polymer structure
Uniqueness
The uniqueness of 1,3-Isobenzofurandione, polymer with 1,3-butanediol, 1,2-ethanediol and 2,5-furandione, reaction products with 3-(triethoxysilyl)-1-propanamine lies in the presence of silane groups, which enhance its reactivity and stability. This makes it more suitable for applications requiring durable and functional materials compared to similar compounds .
Propriétés
Formule moléculaire |
C27H45NO13Si |
|---|---|
Poids moléculaire |
619.7 g/mol |
Nom IUPAC |
2-benzofuran-1,3-dione;butane-1,3-diol;ethane-1,2-diol;furan-2,5-dione;3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C9H23NO3Si.C8H4O3.C4H2O3.C4H10O2.C2H6O2/c1-4-11-14(12-5-2,13-6-3)9-7-8-10;9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;1-4(6)2-3-5;3-1-2-4/h4-10H2,1-3H3;1-4H;1-2H;4-6H,2-3H2,1H3;3-4H,1-2H2 |
Clé InChI |
SSUUSZHZYYUGRE-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](CCCN)(OCC)OCC.CC(CCO)O.C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(CO)O |
Numéros CAS associés |
102783-83-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Bromophenyl)(difluoro)methyl]-2-chloro-4-nitrobenzene](/img/structure/B14340458.png)




![1-Phenazinecarboxamide, N-[2-(dimethylamino)ethyl]-6-methyl-](/img/structure/B14340511.png)







